molecular formula C9H4BrClO3 B2617893 5-Bromo-7-chloro-1-benzofuran-2-carboxylic acid CAS No. 944692-41-5

5-Bromo-7-chloro-1-benzofuran-2-carboxylic acid

Cat. No.: B2617893
CAS No.: 944692-41-5
M. Wt: 275.48
InChI Key: JSFLHPTVWOEVMZ-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Substituent Position Analysis

The compound is systematically named 5-bromo-7-chloro-1-benzofuran-2-carboxylic acid under IUPAC guidelines. The numbering follows the peripheral numbering system for fused bicyclic systems, prioritizing the non-fusion atom farthest counterclockwise in the uppermost ring.

Component Position Functional Group Electron Effect
Benzofuran core 1 Heterocyclic fused ring Aromatic stabilization
Bromine 5 Electron-withdrawing (meta) Deactivates adjacent C–H
Chlorine 7 Electron-withdrawing (para) Enhances electrophilicity
Carboxylic acid 2 Strongly electron-withdrawing Stabilizes negative charge

The substituents are arranged to minimize steric hindrance, with bromine and chlorine occupying positions that maximize resonance stabilization of the benzofuran ring.

Molecular Geometry and Crystallographic Data

While no experimental crystallographic data is available for this compound, structural analogs (e.g., 5-chloro-7-fluoro derivatives) exhibit planar benzofuran cores with deviations <0.005 Å from planarity. Key geometric features include:

  • Interatomic distances : C–Br (~1.90 Å), C–Cl (~1.75 Å), C=O (~1.20 Å).
  • Hydrogen bonding : The carboxylic acid group likely forms O–H⋯O interactions in the solid state, influencing crystal packing.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectral Analysis

Proton Environment Chemical Shift (δ, ppm) Multiplicity Integration
Carboxylic acid (-OH) 12.0–13.5 Broad singlet 1
Aromatic protons (C5, C6) 7.2–7.8 Doublet/Doublets 2
Benzofuran oxygen-adjacent H 6.5–7.0 Singlet 1
Methyl substituent (if present) 2.4–2.8 Singlet 3

For the ethyl ester derivative (C9H6BrClO3), the ester carbonyl proton resonates at δ 4.0–4.2 ppm.

Infrared (IR) and Raman Spectroscopic Features

Vibration Mode IR (cm⁻¹) Raman (cm⁻¹) Assignment
O–H (carboxylic acid) 2500–3300 Weak Broad stretch
C=O (carboxylic acid) 1680–1720 1680–1720 Strong asymmetric stretch
C–O–C (benzofuran) 1200–1300 1200–1300 Symmetric stretching
C–Br/C–Cl 600–800 600–800 Halogen stretching

Mass Spectrometric Fragmentation Patterns

Fragment m/z Relative Abundance (%) Key Loss
[M]⁺ (C9H4BrClO3) 275.9 100 Molecular ion
[M–CO2]⁺ 246.9 30 Decarboxylation
[M–Br]⁺ 209.9 15 Bromine elimination
[M–Cl]⁺ 239.9 10 Chlorine elimination

The molecular ion peak dominates due to the stability of the benzofuran core.

Properties

IUPAC Name

5-bromo-7-chloro-1-benzofuran-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrClO3/c10-5-1-4-2-7(9(12)13)14-8(4)6(11)3-5/h1-3H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSFLHPTVWOEVMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=C(OC2=C(C=C1Br)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-Bromo-7-chloro-1-benzofuran-2-carboxylic acid typically involves multiple steps. One common method includes the reaction of 5-bromo-2-hydroxybenzaldehyde with 7-chloro-2-hydroxybenzaldehyde under basic conditions to form the benzofuran ring. This intermediate is then subjected to carboxylation to introduce the carboxylic acid group. Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .

Chemical Reactions Analysis

5-Bromo-7-chloro-1-benzofuran-2-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that benzofuran derivatives exhibit notable antimicrobial properties. Specifically, studies have shown that 5-bromo-7-chloro-1-benzofuran-2-carboxylic acid and its derivatives can inhibit the growth of various Gram-positive and Gram-negative bacteria as well as fungi. For instance, derivatives of benzofuran have been synthesized and tested for their antimicrobial activity, revealing effective inhibition against pathogens like Staphylococcus aureus and Candida albicans .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Benzofuran derivatives have been found to exhibit cytotoxic effects against several cancer cell lines. For example, a series of chalcone compounds derived from benzofuran structures showed enhanced antitumor activity when tested against breast and prostate cancer cell lines . The mechanism of action is believed to involve the induction of apoptosis in cancer cells.

Anti-inflammatory Effects

This compound has been linked to the inhibition of the 5-lipoxygenase enzyme, which plays a crucial role in inflammatory processes. Inhibiting this enzyme may help mitigate conditions such as asthma and other allergic responses by reducing leukotriene synthesis . This property positions the compound as a potential therapeutic agent for treating inflammatory diseases.

Antimicrobial Efficacy Study

In a study evaluating the antimicrobial activity of halogenated benzofurans, this compound demonstrated significant inhibitory effects against C. albicans with a minimum inhibitory concentration (MIC) as low as 100 μg/mL . This study underscores the compound's potential as an antifungal agent.

Anticancer Research

A series of experiments focused on the cytotoxic effects of benzofuran derivatives on human cancer cell lines revealed that compounds containing the benzofuran structure exhibited enhanced anticancer activity compared to their non-substituted counterparts. Specifically, this compound was noted for its ability to induce apoptosis in prostate cancer cells .

Summary Table of Applications

Application AreaSpecific Use CasesFindings/Results
AntimicrobialEffective against Staphylococcus aureus, fungiMIC values as low as 100 μg/mL
AnticancerInduction of apoptosis in cancer cell linesEnhanced cytotoxicity compared to non-substituted forms
Anti-inflammatoryInhibition of 5-lipoxygenase enzymePotential treatment for asthma and allergic conditions

Mechanism of Action

The mechanism of action of 5-Bromo-7-chloro-1-benzofuran-2-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, altering their activity and leading to various physiological effects. For example, its antimicrobial activity may result from disrupting bacterial cell wall synthesis or interfering with essential metabolic pathways .

Comparison with Similar Compounds

Table 1: Structural Comparison of Halogenated Benzofuran and Related Derivatives

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Features/Applications References
5-Bromo-7-chloro-1-benzofuran-2-carboxylic acid Br (5), Cl (7), COOH (2) C₉H₄BrClO₃ 291.49 Potential precursor for drug design; halogenated scaffold enhances reactivity
5-Bromo-7-methoxy-1-benzofuran-2-carboxylic acid Br (5), OCH₃ (7), COOH (2) C₁₀H₇BrO₄ 295.07 Methoxy group increases electron density; may alter solubility and metabolic stability
5,7-Dichloro-1-benzofuran-2-carboxylic acid Cl (5,7), COOH (2) C₉H₄Cl₂O₃ 243.04 Higher lipophilicity due to dual chlorination; used in polymer chemistry
5-Bromo-7-chloro-3-methyl-1-benzofuran-2-carboxylic acid Br (5), Cl (7), CH₃ (3), COOH (2) C₁₀H₆BrClO₃ 305.51 Methyl group enhances steric hindrance; may influence binding in target proteins
5-Bromo-2-chlorobenzoic acid Br (5), Cl (2), COOH (1) C₇H₄BrClO₂ 235.46 Simpler benzoic acid derivative; used as a synthetic intermediate in agrochemicals

Physicochemical Properties

  • Lipophilicity : Chlorine and bromine substituents increase logP values, enhancing membrane permeability but reducing aqueous solubility.
  • Acidity : The carboxylic acid group (pKa ~2–3) facilitates salt formation for improved formulation .

Biological Activity

5-Bromo-7-chloro-1-benzofuran-2-carboxylic acid is a benzofuran derivative that has garnered attention due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential applications in medicinal chemistry.

Overview of Benzofuran Compounds

Benzofuran compounds, including this compound, are known for their significant biological activities. They have been reported to exhibit anti-tumor , antibacterial , anti-oxidative , and anti-viral properties. The unique combination of halogen atoms in this compound contributes to its pharmacological profile and potential therapeutic applications .

Target of Action

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. These interactions can lead to modulation of various biochemical pathways, which are crucial in disease processes such as cancer and infections .

Mode of Action

The mode of action involves binding to specific receptors or enzymes, leading to inhibition or activation of biochemical pathways. For instance, certain benzofuran derivatives have shown strong selectivity for specific targets, enhancing their therapeutic efficacy .

Biochemical Pathways

Benzofuran derivatives can influence multiple biochemical pathways, including those involved in cell proliferation and apoptosis. The modulation of these pathways is essential for the observed anti-cancer effects .

Biological Activity Data

A summary of the biological activities reported for this compound is presented in the following table:

Activity TypeDescriptionReference
AntitumorExhibits potent antiproliferative activity against various cancer cell lines ,
AntibacterialDemonstrates effectiveness against Gram-positive and Gram-negative bacteria ,
AntioxidativeShows potential in reducing oxidative stress in cellular models,
AntiviralPreliminary studies indicate activity against viral infections,

Case Studies and Research Findings

Several studies have explored the biological activity of benzofuran derivatives, including this compound:

  • Antitumor Activity : A study highlighted that this compound exhibited significant antiproliferative effects against human leukemia cell lines, with an IC50 value as low as 0.56 µM. This suggests a strong potential for development as an anti-cancer agent .
  • Antibacterial Effects : Research indicated that halogenated benzofurans showed lower cytotoxicity compared to their non-halogenated counterparts while maintaining antibacterial efficacy. This property makes them suitable candidates for further development in antimicrobial therapies .
  • Oxidative Stress Reduction : The compound has been shown to mitigate oxidative stress in vitro, indicating its potential use as an antioxidant agent in therapeutic applications.

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